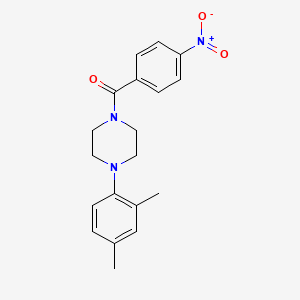
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea, also known as BrPTU, is a chemical compound that has been widely used in scientific research for its unique properties. BrPTU is a thiourea derivative that has been shown to inhibit thyroid peroxidase, an enzyme that plays a critical role in the synthesis of thyroid hormones. In
Mechanism of Action
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea inhibits thyroid peroxidase, an enzyme that plays a critical role in the synthesis of thyroid hormones. Thyroid peroxidase catalyzes the iodination of tyrosine residues in thyroglobulin, a protein precursor of thyroid hormones. N-(5-bromo-2-pyridinyl)-N'-phenylthiourea inhibits this process by binding to the active site of thyroid peroxidase, thereby preventing the iodination of tyrosine residues.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has been shown to decrease the levels of thyroid hormones in the blood, which can result in hypothyroidism. Hypothyroidism can cause a variety of symptoms, including fatigue, weight gain, cold intolerance, and depression. N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-bromo-2-pyridinyl)-N'-phenylthiourea in lab experiments is its specificity for thyroid peroxidase. This allows researchers to selectively inhibit the synthesis of thyroid hormones without affecting other physiological processes. However, N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted effects.
Future Directions
There are several future directions for research on N-(5-bromo-2-pyridinyl)-N'-phenylthiourea. One area of interest is the development of new compounds that can selectively inhibit thyroid peroxidase with greater potency and specificity. Another area of interest is the study of the effects of N-(5-bromo-2-pyridinyl)-N'-phenylthiourea on the microbiome, as recent research has suggested a link between thyroid hormones and gut health. Additionally, N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has potential applications in the treatment of thyroid disorders and cancer, which could be explored further in future studies.
In conclusion, N-(5-bromo-2-pyridinyl)-N'-phenylthiourea is a chemical compound that has been widely used in scientific research for its unique properties. Its ability to selectively inhibit thyroid peroxidase has made it a valuable tool for studying the role of thyroid hormones in various physiological processes. While N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has some limitations, its potential applications in the treatment of thyroid disorders and cancer make it an area of ongoing research.
Synthesis Methods
The synthesis of N-(5-bromo-2-pyridinyl)-N'-phenylthiourea involves the reaction of 5-bromo-2-pyridinylamine with phenyl isothiocyanate. The reaction takes place in anhydrous ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from a suitable solvent.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has been widely used in scientific research to study the role of thyroid hormones in various physiological processes. It has been shown to inhibit the synthesis of thyroid hormones, which can be useful in studying the effects of hypothyroidism. N-(5-bromo-2-pyridinyl)-N'-phenylthiourea has also been used to study the effects of thyroid hormones on the cardiovascular system, the immune system, and the nervous system.
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3S/c13-9-6-7-11(14-8-9)16-12(17)15-10-4-2-1-3-5-10/h1-8H,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZLSKSGJXNFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-pyridinyl)-N'-phenylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)
![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)
![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![4-[5-(4-ethylphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5798775.png)
![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)

![N-{4-[(difluoromethyl)thio]phenyl}-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5798809.png)
![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)

![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)